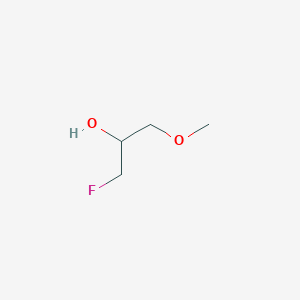
tert-Butyl (3-amino-4-chlorophenyl)carbamate
Overview
Description
“tert-Butyl (3-amino-4-chlorophenyl)carbamate” is a chemical compound. It is related to “tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate”, which has a CAS Number of 1695045-35-2 .
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . For example, a general procedure for the N-boc protection of amines involves a solution of diboc, nano-Fe3O4, and the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The related compound “tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate” has a molecular weight of 285.77 .Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
Application: The tert-butyl carbamate moiety is involved in palladium-catalyzed cross-coupling reactions with various aryl halides . These reactions are fundamental in creating carbon-carbon bonds, which are the backbone of organic molecules.
Experimental Procedure: The carbamate acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst and a base, typically cesium carbonate, in a suitable solvent like 1,4-dioxane.
Technical Details: Cross-coupling reactions are widely used in the pharmaceutical industry for constructing complex molecules. The tert-butyl carbamate group provides a stable and easily removable protecting group for the amine, facilitating the synthesis of a wide range of compounds.
Biosynthetic and Biodegradation Pathways
Application: The tert-butyl group’s role extends beyond synthetic chemistry into biosynthetic and biodegradation pathways . Its presence in bioactive compounds can affect their metabolic stability and degradation.
Experimental Procedure: In biosynthesis, the tert-butyl group can be introduced into molecules by enzymatic reactions. In biodegradation, microorganisms may metabolize compounds containing tert-butyl groups, leading to their breakdown.
Technical Details: Understanding the impact of the tert-butyl group on the metabolism of compounds can inform the design of drugs with improved pharmacokinetic properties, such as increased resistance to metabolic degradation.
Biocatalytic Processes
Application: The tert-butyl group’s unique properties are also being explored for potential applications in biocatalytic processes . Biocatalysis involves using enzymes or microorganisms to carry out chemical reactions, often with higher selectivity and under milder conditions than traditional chemical methods.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-amino-4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQDDWSYKOTBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697656 | |
| Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-4-chlorophenyl)carbamate | |
CAS RN |
885270-73-5 | |
| Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



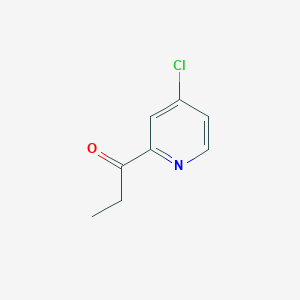
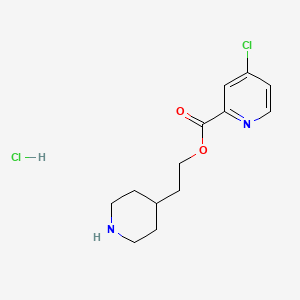
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)


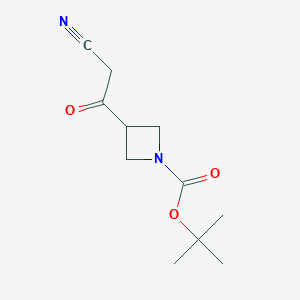
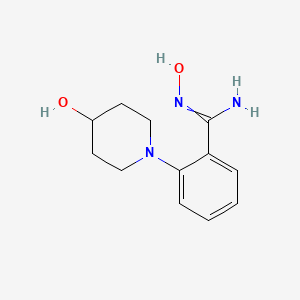
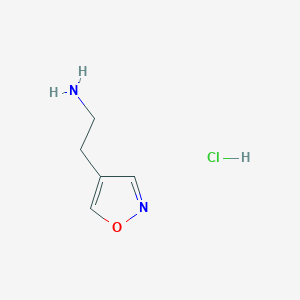

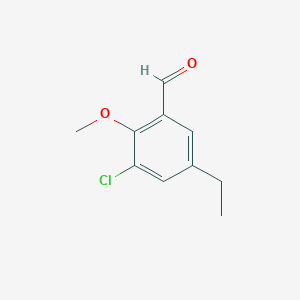
![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)
